molecular formula C9H10ClN B1354901 5-Chloro-2,3-dihydro-1H-inden-1-amine CAS No. 67120-39-2

5-Chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1354901
CAS No.: 67120-39-2
M. Wt: 167.63 g/mol
InChI Key: CCNOGOGUHOMLMI-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C9H10ClN It is a derivative of indan, a bicyclic hydrocarbon, and features a chlorine atom and an amine group attached to the indan structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the reaction of 2,3-dihydro-1H-inden-1-amine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-1-amine.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include 5-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: The major product is 2,3-dihydro-1H-inden-1-amine.

    Substitution: Products vary depending on the nucleophile used, such as 5-methoxy-2,3-dihydro-1H-inden-1-amine or 5-cyano-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

Chemistry: 5-Chloro-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: The compound’s amine group allows it to interact with biological receptors, making it a candidate for drug development. It is investigated for its potential use in treating neurological disorders and other medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with receptors, influencing their activity. The chlorine atom may also play a role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-amine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    5-Methoxy-2,3-dihydro-1H-inden-1-amine:

Uniqueness: 5-Chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may influence its pharmacological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNOGOGUHOMLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565011
Record name 5-Chloro-2,3-dihydro-1H-inden-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67120-39-2
Record name 1-Amino-5-chloroindane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67120-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-1H-inden-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67120-39-2
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Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of 5,7-dichloro-2,3-dihydro-1H-inden-1-amine (A.2.13), 5-chloro-1-indanone replacing 5,7-dichloro-1-indanone.
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